5-Tert-butyl-1,3-oxazolidin-2-one
Overview
Description
5-Tert-butyl-1,3-oxazolidin-2-one is an organic compound. It is related to 3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one, which has the linear formula C8H14O2N1Cl1 .
Synthesis Analysis
The synthesis of oxazolidin-2-ones derivatives has been carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone, imidazolidinone, and dioxolanone has been achieved .Molecular Structure Analysis
The linear formula of a related compound, 3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one, is C8H14O2N1Cl1 .Chemical Reactions Analysis
Oxazolidin-2-ones undergo various reactions. For instance, a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones in good yields . The nature of aryl bromides, phosphine ligands, bases, and solvents strongly affects the reaction outcome .Scientific Research Applications
Chiral Oxazolidin-2-ones Synthesis and Applications
Chiral oxazolidin-2-ones are recognized for their synthetic value as chiral auxiliaries and their biological activity. A notable advancement is the one-pot preparation of chiral 4,5-disubstituted oxazolidin-2-ones using a modified Sharpless asymmetric aminohydroxylation, followed by base-mediated ring closure. This method yields products with high enantioselectivities and has been scaled up successfully (Barta et al., 2000).
Synthesis from Arylethylene Oxides
Substituted 5-aryl-1,3-oxazolidin-2-ones can be efficiently synthesized from arylethylene oxides and tert-butyl alkylcarbamates, facilitated by potassium tert-butoxide. This process allows for the high-yield production of aryl substituted aminoethanols, illustrating the versatility of 5-Tert-butyl-1,3-oxazolidin-2-one in synthetic chemistry (Wróbel et al., 2006).
Gold(I)-Catalyzed Formation
The gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates into 5-methylene-1,3-oxazolidin-2-ones is another significant application. This method enables the efficient synthesis of these structures under mild conditions, highlighting the compound's potential in facilitating complex molecular constructions (Buzas & Gagosz, 2006).
Oxazolidin-2-one Ring in Synthetic Organic Chemistry
The oxazolidin-2-one ring is a focal point in synthetic organic and medicinal chemistry, used widely as chiral auxiliaries in asymmetric synthesis and as protective groups for aminoalcohol systems. The introduction of drugs like Linezolid, based on the oxazolidin-2-one structure, underscores its importance in pharmaceutical development (Zappia et al., 2007).
Anticancer Potential
Recent studies have explored the anticancer potential of oxazolidin-2-ones, demonstrating that certain derivatives can induce apoptosis in cancer cells through increased ROS levels and mitochondrial dysfunction. This research suggests that oxazolidin-2-ones hold promising avenues for cancer therapy, especially in breast and cervical cancers (Armentano et al., 2020).
Mechanism of Action
Target of Action
Oxazolidinone derivatives have been known to exhibit antibacterial activity , suggesting that their targets could be bacterial proteins or enzymes.
Mode of Action
This interaction could potentially inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Given the antibacterial activity of oxazolidinone derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.
Result of Action
Given the antibacterial activity of oxazolidinone derivatives , it can be inferred that the compound may lead to the death or growth inhibition of bacteria.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Tert-butyl-1,3-oxazolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a chiral auxiliary in stereoselective transformations, which is crucial for the synthesis of enantiomerically pure compounds . It interacts with enzymes such as oxidoreductases and transferases, facilitating the formation of specific stereoisomers. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, influencing their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . This compound is also capable of forming covalent bonds with specific amino acid residues in proteins, leading to changes in their structure and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites.
properties
IUPAC Name |
5-tert-butyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)5-4-8-6(9)10-5/h5H,4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRBQMYSHJULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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